4-Bromo-6-(piperidin-1-YL)pyrimidine

描述

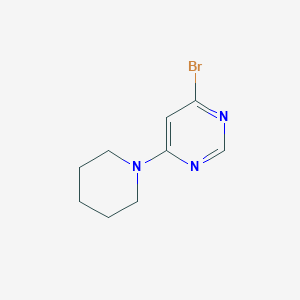

4-Bromo-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at the 4-position and a piperidine moiety at the 6-position. Pyrimidine derivatives are widely explored in medicinal chemistry due to their bioisosteric properties with nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors . The bromine atom at position 4 enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization via cross-coupling reactions, while the piperidine group contributes to solubility and pharmacokinetic properties .

属性

CAS 编号 |

1017781-97-3 |

|---|---|

分子式 |

C9H12BrN3 |

分子量 |

242.12 g/mol |

IUPAC 名称 |

4-bromo-6-piperidin-1-ylpyrimidine |

InChI |

InChI=1S/C9H12BrN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2 |

InChI 键 |

JZNWBOVNTVBTCF-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(CC1)C2=CC(=NC=N2)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(piperidin-1-yl)pyrimidine typically involves the reaction of 4,6-dibromopyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the substitution of the bromine atom at the 6-position with the piperidine moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired compound.

化学反应分析

Types of Reactions

4-Bromo-6-(piperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, with bases like potassium carbonate or sodium hydride.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reagents like lithium aluminum hydride or palladium on carbon.

Coupling Reactions: Catalysts such as palladium acetate and ligands like triphenylphosphine.

Major Products Formed

Substitution Reactions: Formation of various substituted pyrimidines.

Oxidation Reactions: Formation of pyrimidine N-oxides.

Reduction Reactions: Formation of dehalogenated pyrimidines.

Coupling Reactions: Formation of biaryl or aryl-alkyl pyrimidines.

科学研究应用

While "4-Bromo-6-(piperidin-1-yl)pyrimidine" is not explicitly discussed as a central compound across the provided search results, the documents do highlight the applications of pyrimidine derivatives in various scientific fields, including antiviral therapy, antimalarial activity, and bone anabolic agents .

Pyrimidine Derivatives: Broad Spectrum of Applications

- Pyrimidine derivatives exhibit a broad spectrum of biological activities .

- They have been recognized as GPR119 agonists and VEGFR-2 tyrosine kinase inhibitors .

Anti-HIV Applications

- Certain non-nucleoside pyrimidine compounds can inhibit HIV reverse transcriptase, useful in treating HIV-mediated diseases .

- These compounds can be used for the treatment or prophylaxis of HIV-mediated diseases, AIDS, or ARC, both as a monotherapy or in combination therapy .

- The interruption of HIV processing prevents the production of normally infectious viruses, making the inhibition of virally encoded enzymes a target for control .

Antimalarial Activity

- Pyrimidine compounds have demonstrated good antimalarial activity .

- The insertion of a pyrrolidine group at C3 of the pyrimidine ring generally showed better pMIC values .

- New compounds of pyrimidine can interfere with folate biosynthesis in plasmodia by inhibiting the activity of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase, thereby reducing the levels of tetrahydrofolate, which leads to DNA replication disruption .

Bone Anabolic Agents

- Pyrimidine derivatives have been designed, synthesized, and biologically evaluated as potent bone anabolic agents .

- N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) was identified as an efficacious anabolic agent that promoted osteogenesis .

- Compound 18a promoted the bone formation rate and upregulated the expression of osteogenic genes via activation of the BMP2/SMAD1 signaling pathway .

Antibacterial Activities

- The introduction of a 2-(methoxymethyl)pyrrolidine group on the pyrrolidine ring enhances antibacterial activities against resistant bacteria with erm gene .

- The 4-(pyrimidin-5-yl)phenyl group in compound exhibited strong antibacterial activities .

- The 5-methoxypyridin-3-yl derivative exhibited significantly stronger activities against resistant bacteria than other derivatives .

Inhibition of Plasmodial Kinases

- 2,4,5-Trisubstituted pyrimidines have been identified as potent inhibitors of essential plasmodial kinases PfGSK3 and PfPK6, which are drug targets to combat resistance to traditional antimalarial therapy .

- An unaltered pyrrolidinyl ring is important for activity .

- The benzothiophene was the optimum substituent on the pyrimidine 4-position for activity .

Molecular Docking

作用机制

The mechanism of action of 4-Bromo-6-(piperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The piperidine moiety can enhance the binding affinity and selectivity of the compound towards its target, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.

相似化合物的比较

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The substituents on the pyrimidine ring significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Key Research Findings

- Reactivity : The 4-bromo substituent in this compound is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling diversification into libraries of bioactive molecules .

- Solubility and Bioavailability : Piperidine derivatives generally exhibit improved aqueous solubility compared to aryl-substituted analogs, enhancing their pharmacokinetic profiles .

- Structural Insights : Crystallographic studies of analogs like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine reveal planar pyrimidine rings and intermolecular hydrogen bonds, critical for stabilizing protein-ligand interactions .

生物活性

4-Bromo-6-(piperidin-1-YL)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features, particularly the bromine substituent and the piperidine moiety, suggest a range of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C10H12BrN3

- Molecular Weight : 256.13 g/mol

- CAS Number : 1017781-97-3

This compound exhibits its biological effects primarily through interactions with specific molecular targets. Research indicates that it may inhibit key enzymes involved in cellular signaling pathways, particularly those associated with cancer cell proliferation.

Anticancer Activity

Studies have shown that derivatives of pyrimidine compounds, including 4-bromo derivatives, possess significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit Na+/K(+)-ATPase activity and Ras oncogene activity in cancer cells, leading to reduced cell viability in vitro .

Case Study : In vitro assays revealed that 4-bromo derivatives exhibited potent cytostatic effects against glioma cell lines. The growth inhibition was attributed to the compound's ability to interfere with critical signaling pathways essential for tumor growth .

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Research indicates that 4-bromo-substituted compounds can exhibit varying degrees of antibacterial and antifungal activity.

| Microorganism | Activity | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | 0.0039 - 0.025 |

| Escherichia coli | Significant inhibition | 0.0039 - 0.025 |

| Candida albicans | Moderate inhibition | Not specified |

The presence of the bromine atom is believed to enhance the interaction with microbial targets, increasing the efficacy of these compounds against various pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Bromine Substituent : Enhances lipophilicity and may improve binding affinity to biological targets.

- Piperidine Ring : Contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Research has shown that modifications to these groups can lead to variations in potency and selectivity against specific targets .

Comparative Analysis

The biological activity of this compound can be compared with other pyrimidine derivatives:

| Compound | Target Activity | Efficacy |

|---|---|---|

| 4-Bromo-2-(piperidin-1-YL)thiazol | Inhibits Na+/K(+)-ATPase | High |

| 2-(1-piperidinyl)-4-substituted pyrimidines | Antimicrobial | Moderate to High |

常见问题

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 4-bromo-6-(piperidin-1-yl)pyrimidine to maximize yield and purity?

- Methodological Approach :

- Solvent Selection : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilic substitution between 4,6-dibromopyrimidine and piperidine.

- Temperature Control : Optimize reaction temperatures (e.g., 60–80°C) to balance reaction rate and byproduct formation.

- Catalyst Screening : Evaluate bases like K₂CO₃ or DBU to accelerate piperidine substitution while minimizing hydrolysis.

- Safety Protocols : Follow guidelines for handling brominated intermediates, including fume hood use and waste segregation .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Approach :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted starting materials.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline yields.

- Analytical Monitoring : Employ TLC or HPLC to track purity during purification steps .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

- Methodological Approach :

- NMR Analysis : Assign peaks using - and -NMR to verify substitution patterns and piperidine integration.

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS.

- X-ray Diffraction : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., halogen bonding) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Approach :

- Theoretical Modeling : Calculate Fukui indices to identify electrophilic/nucleophilic sites for Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Transition State Analysis : Simulate energy barriers for bromine displacement using software like Gaussian or ORCA.

- Experimental Validation : Compare computational predictions with kinetic studies under varying conditions .

Q. What strategies resolve contradictions in catalytic activity data when using this compound as a ligand in metal complexes?

- Methodological Approach :

- Systematic Screening : Test diverse metal precursors (Pd, Cu, Ni) and solvents to identify optimal coordination environments.

- In-situ Characterization : Use XAS or IR spectroscopy to monitor ligand-metal binding dynamics.

- Statistical Analysis : Apply multivariate regression to isolate variables affecting catalytic efficiency .

Q. How can the biological activity of this compound be evaluated in kinase inhibition assays?

- Methodological Approach :

- In-vitro Assays : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays.

- Structure-Activity Relationships (SAR) : Modify bromine or piperidine substituents to correlate structural changes with IC₅₀ values.

- Molecular Docking : Predict binding poses in kinase active sites using AutoDock or Schrödinger .

Q. What methodologies assess the environmental impact of this compound degradation byproducts?

- Methodological Approach :

- Degradation Studies : Expose the compound to UV light or aqueous hydrolysis (pH 3–11) to simulate environmental conditions.

- LC-MS/MS Analysis : Identify brominated byproducts and quantify toxicity using in silico tools (e.g., ECOSAR).

- Waste Management : Adopt protocols for neutralizing hazardous residues via redox treatments .

Methodological Frameworks for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。